molecular formula C23H18FN5OS B11694036 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11694036
M. Wt: 431.5 g/mol
InChI Key: YRCCRYHUFNLYHV-MFKUBSTISA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the sulfanyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to optimize the synthesis process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to other triazole derivatives.

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a novel derivative of triazole-thio compounds that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on recent research findings.

Synthesis

The synthesis of the target compound involves multiple steps starting from 4,5-diphenyl-4H-1,2,4-triazole-3-thiol . The initial step typically includes the S-alkylation of the triazole-thiol with an appropriate alkyl halide in a basic medium. Subsequent reactions lead to the formation of the acetohydrazide derivative through condensation reactions with aldehydes or ketones.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The synthesized compound has been evaluated against various bacterial and fungal strains. Notably, studies have shown that it possesses comparable antibacterial and antifungal activities against tested organisms such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound's anticancer potential has been explored through in vitro studies on several cancer cell lines. For instance, it has demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating promising activity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

In addition to its antimicrobial and anticancer effects, this compound has shown inhibitory activity against key metabolic enzymes. For example, it effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A study reported that derivatives similar to the target compound exhibited IC50 values of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .
  • Antimicrobial Screening : In another investigation, the compound was tested against Mycobacterium tuberculosis, revealing moderate activity compared to standard treatments like rifampicin .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antimicrobial potency, while modifications on the triazole ring can affect anticancer efficacy .

Data Tables

Biological ActivityIC50 Value (μM)Tested Cell Lines
HCT-116 (Colon)6.2Colon Carcinoma
T47D (Breast)27.3Breast Cancer
S. aureus-Bacterial Inhibition
C. albicans-Fungal Inhibition

Properties

Molecular Formula

C23H18FN5OS

Molecular Weight

431.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18FN5OS/c24-20-14-8-7-11-18(20)15-25-26-21(30)16-31-23-28-27-22(17-9-3-1-4-10-17)29(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,26,30)/b25-15+

InChI Key

YRCCRYHUFNLYHV-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4F

Origin of Product

United States

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